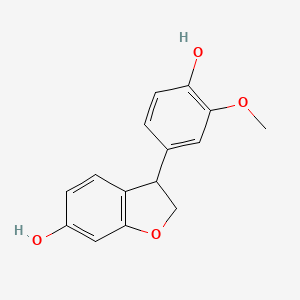
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of both a trifluoromethyl group and a pyrazole ring makes it a valuable compound in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often require a catalyst and may be carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as trifluoroacetic acid, hydrazine derivatives, and various catalysts are commonly used. Reaction conditions may include reflux, inert atmosphere, and specific temperature controls.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, while the pyrazole ring provides a stable framework for binding. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
Potassium 4-methylphenyltrifluoroborate: Used in Suzuki cross-coupling reactions, this compound also contains a trifluoromethyl group but differs in its borate structure.
1-(4-Methylphenyl)ethanol: This compound is used as a flavoring agent and has a similar methylphenyl group but lacks the trifluoromethyl and pyrazole components.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
119868-28-9 |
|---|---|
Molekularformel |
C11H9F3N2O |
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-ol |
InChI |
InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-6-9(17)10(15-16)11(12,13)14/h2-6,17H,1H3 |
InChI-Schlüssel |
WTMDQBOILGRZKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


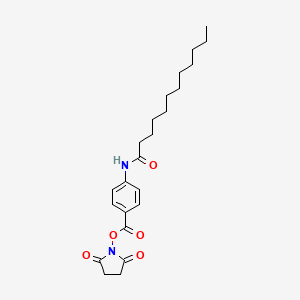


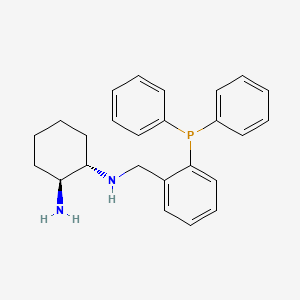
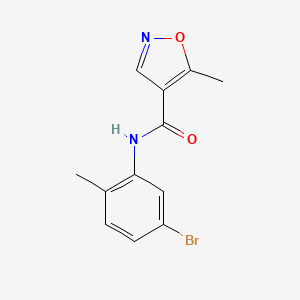

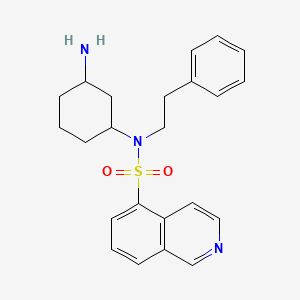

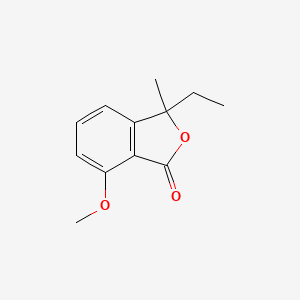
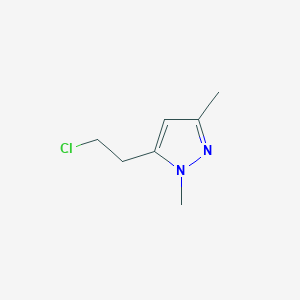
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
